Sulfamic acid

Catalog No.
S544124
CAS No.
5329-14-6
M.F
H3NO3S
NH2SO3H
H3NO3S
M. Wt
97.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamic acid

CAS Number

5329-14-6

Product Name

Sulfamic acid

IUPAC Name

sulfamic acid

Molecular Formula

H3NO3S
NH2SO3H
H3NO3S

Molecular Weight

97.1 g/mol

InChI

InChI=1S/H3NO3S/c1-5(2,3)4/h(H3,1,2,3,4)

InChI Key

IIACRCGMVDHOTQ-UHFFFAOYSA-N

SMILES

NS(=O)(=O)O

Solubility

147 mg/mL at 0 °C
SPARINGLY SOL IN ALC, METHANOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER; FREELY SOL IN NITROGENOUS BASES AND IN NITROGEN CONTAINING ORG SOLVENTS
INSOL IN CARBON DISULFIDE & CARBON TETRACHLORIDE
12.8 wt% in water at 0 °C; 17.57 wt% in water at 20 °C; 22.77 wt% in water at 40 °C; 0.1667 wt% in formamide at 25 °C; 0.0412 wt% in methanol at 25 °C; 0.0167 wt% in ethanol (2% benzene) at 25 °C; 0.0040 wt% in acetone at 25 °C; 0.0001 wt% in ether at 25 °C
water solubility = 1.47X10+5 mg/l @ 0 °C
Solubility in water at 20 °C: freely soluble

Synonyms

amidosulfonic acid, aminosulfonic acid, Ammate, ammonium sulfamate, sulfamate, sulfamic acid, sulfamic acid, indium (+3) salt, sulfamic acid, magnesium salt (2:1), sulfamic acid, monoammonium salt, sulfamic acid, monopotassium salt, sulfamic acid, nickel (+2) salt (2:1), sulfamic acid, tin (+2) salt, sulfamic acid, zinc (2:1) salt

Canonical SMILES

N=S(=O)(O)O

Description

The exact mass of the compound Sulfamic acid is 96.98 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 147 mg/ml at 0 °csparingly sol in alc, methanol; slightly sol in acetone; insol in ether; freely sol in nitrogenous bases and in nitrogen containing org solventsinsol in carbon disulfide & carbon tetrachloride12.8 wt% in water at 0 °c; 17.57 wt% in water at 20 °c; 22.77 wt% in water at 40 °c; 0.1667 wt% in formamide at 25 °c; 0.0412 wt% in methanol at 25 °c; 0.0167 wt% in ethanol (2% benzene) at 25 °c; 0.0040 wt% in acetone at 25 °c; 0.0001 wt% in ether at 25 °cwater solubility = 1.47x10+5 mg/l @ 0 °c147 mg/ml at 0 °csolubility in water at 20 °c: freely soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1871. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. It belongs to the ontological category of sulfamic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
  • Solid State: Unlike traditional liquid acids, sulfamic acid functions in a solid state, simplifying reaction workup and facilitating product isolation [1].
  • Acidity: While weaker than strong mineral acids, sulfamic acid possesses sufficient acidity to activate various functional groups in organic molecules [1].
  • Mild Reaction Conditions: Many reactions catalyzed by sulfamic acid proceed under relatively mild temperatures, minimizing unwanted side reactions and product degradation [1].

Researchers have explored the use of sulfamic acid in a variety of organic transformations, including:

  • Esterification Reactions: Sulfamic acid efficiently catalyzes the formation of esters from carboxylic acids and alcohols [1].
  • Aldol Condensations: This essential carbon-carbon bond-forming reaction can be mediated by sulfamic acid, providing access to β-hydroxy carbonyl compounds [1].
  • Protection/Deprotection Reactions: Sulfamic acid can act as a catalyst for the introduction and removal of protecting groups used in organic synthesis [1].

These are just a few examples, and ongoing research continues to explore the potential of sulfamic acid as a versatile catalyst in organic chemistry.

Sulfamic Acid as a Precursor for Medicinal Chemistry

Sulfamic acid serves as a vital starting material for the synthesis of various functional groups used in medicinal chemistry. A prominent example is its role in the production of non-nutritive sweeteners:

  • Sweetener Production: Reaction of sulfamic acid with cyclohexylamine followed by neutralization yields sodium cyclamate, a widely used artificial sweetener [2]. Similar pathways are employed for the synthesis of other sweeteners like acesulfame potassium [2].
  • Antibiotics: Certain classes of antibiotics contain sulfamate moieties that contribute to their activity [2].
  • Antiviral Drugs: Nucleoside and nucleotide analogs with sulfamate groups have been developed to inhibit the replication of viruses like HIV [2].
  • Anticancer Drugs: Sulfamate-containing compounds exhibit promise in cancer treatment by targeting specific enzymes or receptors [2].

The diverse applications of sulfamic acid derivatives in medicinal chemistry highlight its significance as a building block for the development of novel pharmaceuticals.

Note:

  • The bracketed numbers [1] and [2] refer to the following sources, respectively:
    • Application of Sulfamic Acid in Organic Synthesis-A Short Review ResearchGate:
    • Sulfamic acid Wikipedia:

Sulfamic acid, also known as amidosulfonic acid, is a white, crystalline solid with the chemical formula H3NSO3\text{H}_3\text{NSO}_3. It is odorless and has a molar mass of 97.10 g/mol. The compound exhibits moderate acidity with a pKa of approximately 0.995, making it a moderately strong acid in aqueous solutions . Sulfamic acid is stable as a solid but hydrolyzes slowly in water to form ammonium bisulfate, releasing heat in the process .

Sulfamic acid's mechanism of action depends on the context of its application. In cleaning, it removes scale and rust by forming water-soluble complexes with metal cations like calcium and magnesium. In organic synthesis, it acts as a mild acidic catalyst for various reactions, such as esterification and amide formation [].

  • Hydrolysis:
    H3NSO3+H2O[NH4]++[HSO4]\text{H}_3\text{NSO}_3+\text{H}_2\text{O}\rightarrow [\text{NH}_4]^++[\text{HSO}_4]^-
  • Reaction with Nitrous Acid:
    HNO2+H3NSO3H2SO4+N2+H2O\text{HNO}_2+\text{H}_3\text{NSO}_3\rightarrow \text{H}_2\text{SO}_4+\text{N}_2+\text{H}_2\text{O}
  • Reaction with Nitric Acid:
    HNO3+H3NSO3H2SO4+N2O+H2O\text{HNO}_3+\text{H}_3\text{NSO}_3\rightarrow \text{H}_2\text{SO}_4+\text{N}_2\text{O}+\text{H}_2\text{O}
  • Reaction with Alcohols: Upon heating, sulfamic acid reacts with alcohols to produce organosulfates:
    ROH+H3NSO3ROS O 2O+NH4+\text{ROH}+\text{H}_3\text{NSO}_3\rightarrow \text{ROS O }_2\text{O}^{-}+\text{NH}_4^+

These reactions highlight its versatility and utility in organic synthesis and industrial applications .

Sulfamic acid is primarily synthesized through the reaction of urea with sulfur trioxide or fuming sulfuric acid. The synthesis occurs in two stages:

  • Urea reacts with sulfur trioxide to form an intermediate.
    (NH2)2CO+SO3OC NH 2 NHSO 3H (\text{NH}_2)_2\text{CO}+\text{SO}_3\rightarrow \text{OC NH 2 NHSO 3H }
  • The intermediate is then treated with sulfuric acid to yield sulfamic acid.
    OC NH 2 NHSO 3H +H2SO42H3NSO3+CO2\text{OC NH 2 NHSO 3H }+\text{H}_2\text{SO}_4\rightarrow 2\text{H}_3\text{NSO}_3+\text{CO}_2

This method highlights the compound's industrial relevance, though it requires controlled conditions unsuitable for amateur synthesis .

Sulfamic acid finds numerous applications across various fields:

  • Cleaning Agents: Used as a descaling agent for removing limescale from surfaces.
  • Catalyst: Acts as a catalyst in organic reactions due to its acidic properties.
  • Precursor for Sweeteners: It serves as a precursor for the synthesis of sweet-tasting compounds.
  • Pharmaceuticals: Utilized in the production of certain pharmaceuticals and agrochemicals.

Its unique properties make it valuable in both industrial and laboratory settings .

Research indicates that sulfamic acid interacts significantly with various reagents. For instance, it can act as a scavenger for hypochlorite ions during oxidation reactions. This interaction is particularly useful in organic synthesis where control over oxidative conditions is required . Additionally, sulfamic acid's reactivity with bases can lead to exothermic reactions that must be managed carefully during handling .

Sulfamic acid shares similarities with several other compounds, particularly those containing sulfonic or amine functional groups. Here are some comparable compounds:

Compound NameFormulaKey Features
Sulfuric AcidH2SO4\text{H}_2\text{SO}_4Stronger acid; widely used industrially
SulfonamideRSO2NH2RSO_2NH_2Contains sulfonyl group; used as antibiotics
Urea(NH2)2CO(\text{NH}_2)_2\text{CO}Precursor for sulfamic acid; less acidic
Aminosulfonic AcidRSO2NH2RSO_2NH_2Similar structure; used in similar applications

Uniqueness of Sulfamic Acid: Sulfamic acid's zwitterionic structure and moderate acidity differentiate it from stronger acids like sulfuric acid, while its ability to act as both an acid and a base (in certain reactions) enhances its versatility in chemical processes .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sulfamic acid appears as a white crystalline solid. Density 2.1 g / cm3. Melting point 205°C. Combustible. Irritates skin, eyes, and mucous membranes. Low toxicity. Used to make dyes and other chemicals.
DryPowder; Liquid; PelletsLargeCrystals
Solid
ODOURLESS COLOURLESS CRYSTALS OR POWDER.

Color/Form

ORTHORHOMBIC CRYSTALS
WHITE CRYSTALLINE SOLID
Granular grade is off-white in colo

XLogP3

-0.1

Exact Mass

96.98

Density

2.15
Relative density (water = 1): 2.1

LogP

0.10

Odor

ODORLESS

Appearance

Solid powder

Melting Point

Mp 205 ° dec.
205 °C
205°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9NFU33906Q

Related CAS

13770-89-3 (nickel(+2)[2:1] salt)
13770-90-6 (zinc[2:1] salt)
13770-91-7 (magnesium[2:1] salt)
13823-50-2 (mono-potassium salt)
18653-83-3 (Sn(+2) salt)
66027-93-8 (In(+3) salt)
7773-06-0 (mono-ammonium salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Herbicides

Pictograms

Irritant

Irritant

Impurities

Typical analysis, in 1981, of the E.I. du Pont de Nemours & Co. Inc products - Crystal grade: 0.2 wt% sulfates, 0.001 wt% iron, and 0.001 wt% insoluble matter; Granular grade: 3.5 wt% ammonium bisulfate, 3.5 wt% sulfuric acid, 0.1 wt% urea, 0.15 wt% magnesium, and 0.2 wt% sulfur trioxide

Other CAS

5329-14-6

Wikipedia

Sulfamic acid
Sulfamic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Health Hazards -> Corrosives

Methods of Manufacturing

REACTION OF UREA, SULFUR TRIOXIDE, AND SULFURIC ACID
OBTAINED FROM CHLOROSULFONIC ACID & AMMONIA, OR BY HEATING UREA WITH SULFURIC ACID.

General Manufacturing Information

Acid Cleaning
All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
sales and services for the marine industry
Sulfamic acid: ACTIVE
...ACID OR ITS AMMONIUM SALT...RECOMMENDED FOR FLAMEPROOFING FABRICS & WOOD. METAL SALTS...USED IN ELECTROPLATING. AMMONIUM SULFAMATE IS ALSO WIDELY USED AS WEED KILLER...

Analytic Laboratory Methods

SEPARATION AND IDENTIFICATION OF 12 ANTIMICROBIAL COMPOUNDS BY TLC.

Stability Shelf Life

STABLE WHEN DRY BUT SLOWLY HYDROLYZES IN SOLN FORMING AMMONIUM BISULFATE.

Dates

Modify: 2023-08-15
1: Pszona M, Haupa K, Bil A, Mierzwicki K, Szewczuk Z, Mielke Z. Clustering of sulfamic acid: ESI MS and theoretical study. J Mass Spectrom. 2015 Jan;50(1):127-35. doi: 10.1002/jms.3505. PubMed PMID: 25601684.
2: Kamal A, Babu KS, Vishnu Vardhan MV, Hussaini SM, Mahesh R, Shaik SP, Alarifi A. Sulfamic acid promoted one-pot three-component synthesis and cytotoxic evaluation of spirooxindoles. Bioorg Med Chem Lett. 2015;25(10):2199-202. doi: 10.1016/j.bmcl.2015.03.054. Epub 2015 Mar 26. PubMed PMID: 25870131.
3: Spillane W, Malaubier JB. Sulfamic acid and its N- and O-substituted derivatives. Chem Rev. 2014 Feb 26;114(4):2507-86. doi: 10.1021/cr400230c. Epub 2013 Dec 17. PubMed PMID: 24341435.
4: Guo Y, Sato W, Shoyama K, Nakamura E. Sulfamic Acid-Catalyzed Lead Perovskite Formation for Solar Cell Fabrication on Glass or Plastic Substrates. J Am Chem Soc. 2016 Apr 27;138(16):5410-6. doi: 10.1021/jacs.6b02130. Epub 2016 Apr 15. PubMed PMID: 27054265.
5: Gucchait A, Jana M, Jana K, Misra AK. Preparation of glycosyl thiourea derivatives from glycosyl azides using sulfamic acid and sodium iodide in one-pot. Carbohydr Res. 2016 Nov 3;434:107-112. doi: 10.1016/j.carres.2016.09.002. Epub 2016 Sep 7. PubMed PMID: 27639336.
6: Li Q, Li S, Wang K, Li X, Liu J, Liu B, Zou G, Zou B. Pressure-induced isosymmetric phase transition in sulfamic acid: a combined Raman and x-ray diffraction study. J Chem Phys. 2013 Jun 7;138(21):214505. doi: 10.1063/1.4807864. PubMed PMID: 23758386.
7: Dupont D, Renders E, Raiguel S, Binnemans K. New metal extractants and super-acidic ionic liquids derived from sulfamic acid. Chem Commun (Camb). 2016 May 19;52(43):7032-5. doi: 10.1039/c6cc02350a. PubMed PMID: 27160926.
8: Xie W, Yang D. Silica-bonded N-propyl sulfamic acid used as a heterogeneous catalyst for transesterification of soybean oil with methanol. Bioresour Technol. 2011 Oct;102(20):9818-22. doi: 10.1016/j.biortech.2011.08.001. Epub 2011 Aug 9. PubMed PMID: 21871795.
9: Lusty JR, Hughes MN, Kelly DP. Inhibitory effects of sulfamic acid on three thiosulfate-oxidizing chemolithotrophs. FEMS Microbiol Lett. 2006 Nov;264(1):70-3. PubMed PMID: 17020550.
10: Granger J, Sigman DM. Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis with the denitrifier method. Rapid Commun Mass Spectrom. 2009 Dec;23(23):3753-62. doi: 10.1002/rcm.4307. PubMed PMID: 19908214.
11: Heravi MM, Ranjbar L, Derikvand F, Alimadadi B. Three-component one-pot synthesis of 4,6-diarylpyrimidin- 2(1H)-ones under solvent-free conditions in the presence of sulfamic acid as a green and reusable catalyst. Mol Divers. 2008 Aug-Nov;12(3-4):191-6. doi: 10.1007/s11030-008-9089-5. Epub 2008 Oct 1. PubMed PMID: 18830679.
12: Klopfenstein SR, Evdokimov AG, Colson AO, Fairweather NT, Neuman JJ, Maier MB, Gray JL, Gerwe GS, Stake GE, Howard BW, Farmer JA, Pokross ME, Downs TR, Kasibhatla B, Peters KG. 1,2,3,4-Tetrahydroisoquinolinyl sulfamic acids as phosphatase PTP1B inhibitors. Bioorg Med Chem Lett. 2006 Mar 15;16(6):1574-8. Epub 2006 Jan 4. PubMed PMID: 16386905.
13: Wang X, Xiong Y, Xie T, Sharma VK, Tu Y, Yang J, Tian S, He C. Separation and determination of degradation products of acid orange 7 by capillary electrophoresis/capacitively coupled contactless conductivity detector. Talanta. 2013 Jul 15;111:54-61. doi: 10.1016/j.talanta.2013.03.032. Epub 2013 Mar 22. PubMed PMID: 23622525.
14: Brodfuehrer JI, Wilke TJ, Powis G. Pharmacokinetics and metabolism of the antitumor agent sulfamic acid 1,7-heptanediyl ester (sulfamic acid diester) in the mouse and beagle dog. Cancer Chemother Pharmacol. 1988;22(2):120-5. PubMed PMID: 3409442.
15: Zeng H, Li H, Shao H. One-pot three-component Mannich-type reactions using sulfamic acid catalyst under ultrasound irradiation. Ultrason Sonochem. 2009 Aug;16(6):758-62. doi: 10.1016/j.ultsonch.2009.03.008. Epub 2009 Mar 27. PubMed PMID: 19394889.
16: Scozzafava A, Banciu MD, Popescu A, Supuran CT. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. J Enzyme Inhib. 2000;15(5):443-53. PubMed PMID: 11030084.
17: Heravi MM, Alinejhad H, Bakhtiari K, Oskooie HA. Sulfamic acid catalyzed solvent-free synthesis of 10-aryl-7,7-dimethyl-6,7,8,10-tetrahydro-9H-[1,3]-dioxolo [4,5- b]xanthen-9-ones and 12-aryl-9,9-dimethyl-8,9,10,12-tetrahydro-11H-benzo[a]xanthen-11-ones. Mol Divers. 2010 Nov;14(4):621-6. doi: 10.1007/s11030-009-9196-y. Epub 2009 Sep 30. PubMed PMID: 19789988.
18: Ilinov P, Kojtscheva N. [Sulfamic acid as a charring reagent in thin layer chromatography. II. An attempt to separate free bile acids and bile acid conjugates]. Z Med Lab Diagn. 1980;21(4):220-4. German. PubMed PMID: 7467684.
19: Schmitt CR, Cagle GW. Sulfamic acid cleaning solution for 4,4'-methylene-bisorthochloroaniline (MOCA). Am Ind Hyg Assoc J. 1975 Mar;36(3):181-6. PubMed PMID: 1146681.
20: Patil SB, Singh PR, Surpur MP, Samant SD. Ultrasound-promoted synthesis of 1-amidoalkyl-2-naphthols via a three-component condensation of 2-naphthol, ureas/amides, and aldehydes, catalyzed by sulfamic acid under ambient conditions. Ultrason Sonochem. 2007 Jul;14(5):515-8. Epub 2006 Dec 4. PubMed PMID: 17145194.

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